5-(Aminomethyl)-2-methylphenol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

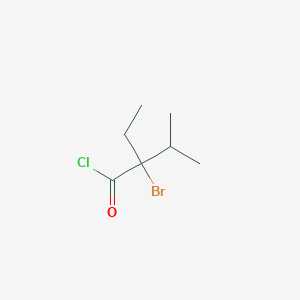

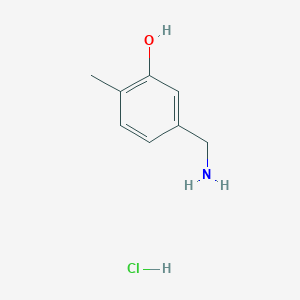

The compound “5-(Aminomethyl)-2-methylphenol;hydrochloride” is a derivative of phenol, which is an aromatic compound with a hydroxyl group. The “5-(Aminomethyl)-2-methyl” part suggests that an aminomethyl group is attached to the 5th carbon and a methyl group is attached to the 2nd carbon of the phenol ring . The hydrochloride indicates that it’s a salt form, which usually increases the compound’s solubility in water .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenol ring with a methyl group and an aminomethyl group attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. Amines, for example, can undergo a variety of reactions, including reactions with acid chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Amino acids, which also contain amino and carboxyl groups, have properties like high dielectric constants and high dipole moments .Scientific Research Applications

Antioxidant and Radical Scavenging Activity

Phenolic compounds, including those related to 5-(Aminomethyl)-2-methylphenol hydrochloride, have been studied for their antioxidant properties. A study on phenolic derivatives demonstrated their effectiveness as inhibitors of lipid peroxidation and as potent peroxyl radical scavengers, suggesting that similar compounds could serve as antioxidants in biological systems, protecting against oxidative stress (Dinis, Maderia, & Almeida, 1994).

Antimicrobial and Anticancer Activity

Schiff bases derived from aminophenol compounds have been synthesized and shown to possess significant anticancer activity against various cancer cell lines, implying potential therapeutic applications for structurally related compounds like 5-(Aminomethyl)-2-methylphenol hydrochloride (Uddin et al., 2020). Furthermore, derivatives of aminophenol have been explored for their antimicrobial properties, highlighting the broad applicability of such compounds in addressing microbial infections (Mickevičienė et al., 2015).

Interaction with Biomolecules

The interaction of phenolic and aminophenol derivatives with DNA has been a subject of interest, with studies showing that such compounds can bind to DNA through various mechanisms, indicating potential applications in drug development and as tools for understanding biomolecular interactions (Rafique et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(aminomethyl)-2-methylphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-9)4-8(6)10;/h2-4,10H,5,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJGYFVHOCVNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2758022.png)

![3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2758023.png)

![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B2758024.png)

![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2758028.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2758031.png)

![2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2758032.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2758035.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2758036.png)

![7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2758037.png)

![(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2758039.png)

![1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2758042.png)

![3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2758043.png)